molecular formula C11H15N B3111798 (2S)-2-Methyl-5-phenylpyrrolidine CAS No. 1860017-96-4

(2S)-2-Methyl-5-phenylpyrrolidine

Cat. No. B3111798
CAS RN: 1860017-96-4
M. Wt: 161.24
InChI Key: FTUSZADPSPPGFA-FTNKSUMCSA-N
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Description

“(2S)-2-Methyl-5-phenylpyrrolidine” is a chemical compound offered by several scientific research companies . Its molecular formula is C11H15N and it has a molecular weight of 161.248.


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound”, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of derivatives such as (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine through double reduction of cyclic sulfonamide precursors demonstrates an efficient method to construct molecules with complex structures. This process involves stereoselective intramolecular Heck reactions, highlighting its utility in synthetic organic chemistry (Evans, 2007).
  • A cis-2-aminomethyl-5-phenylpyrrolidine, easily obtainable from methyl Boc-L-pyroglutamate, served as a highly efficient chiral ligand for Cu(II)-catalyzed Henry reactions, showing excellent yields and superb levels of enantiocontrol. This underscores its significance in asymmetric synthesis and catalysis (Scharnagel et al., 2014).

Pharmacological Applications

  • The molecule 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide demonstrated potential as an anti-HIV-1 non-nucleoside reverse transcriptase inhibitor. This reveals the potential of related structures in antiviral drug development (Tamazyan et al., 2007).
  • N-phenylpyrrolidine derivatives, through selective and catalytic arylation, facilitated sp3 C-H bond functionalization in the absence of a directing group. This method opens new avenues for the synthesis of complex organic molecules with potential biological activity (Sezen & Sames, 2005).

Material Science and Medicinal Chemistry

  • The development of substituted 1-methyl-4-phenylpyrrolidin-2-ones for bromodomain inhibitors illustrates the molecule's applicability in designing inhibitors targeting protein-protein interactions, crucial for cancer therapy and other diseases (Hilton-Proctor et al., 2020).
  • The study on structure–activity relationships of carbapenems with a 5-phenylpyrrolidin-3-ylthio side-chain revealed key insights into enhancing antibacterial activity against MRSA and Pseudomonas aeruginosa, showcasing the therapeutic potential of pyrrolidine derivatives in antibiotic development (Sato et al., 2002).

Mechanism of Action

The mechanism of action for “(2S)-2-Methyl-5-phenylpyrrolidine” is not specified in the search results .

Safety and Hazards

The safety and hazard information for “(2S)-2-Methyl-5-phenylpyrrolidine” is not available in the search results .

Future Directions

The future directions or potential applications of “(2S)-2-Methyl-5-phenylpyrrolidine” are not mentioned in the search results .

properties

IUPAC Name

(2S)-2-methyl-5-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUSZADPSPPGFA-FTNKSUMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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